molecular formula C21H23FN2O3 B4560240 N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No.: B4560240
M. Wt: 370.4 g/mol
InChI Key: KHQKVHRKNMYJLG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.16927076 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Ligands for PET Imaging

  • Development of Radiolabeled Antagonists for Neuroreceptor Imaging : Radiolabeled compounds derived from "N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide" have been explored for their potential in positron emission tomography (PET) imaging. These compounds target specific receptors in the brain, such as the serotonin 5-HT1A receptors, to investigate their role in various neurological conditions. For example, fluorine-18-labeled derivatives of WAY 100635, a similar compound, have been synthesized and evaluated for their biological properties in rats, offering insights into the dynamic changes in serotonin levels and receptor distribution which could be crucial for understanding psychiatric disorders (Lang et al., 1999).

Molecular Imaging Probes

  • Synthesis for CB1 Cannabinoid Receptors Study : Another study focused on the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain using PET imaging. Such compounds, including "N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide," demonstrate the feasibility of nucleophilic displacement for creating potential radiotracers, suggesting applications in exploring cannabinoid receptor distribution and function, which could have implications for understanding various psychiatric and neurological conditions (Katoch-Rouse & Horti, 2003).

Neurodegenerative Disease Research

  • Investigating Serotonin Receptors in Alzheimer's Disease : The application of radiolabeled molecular imaging probes extends into research on neurodegenerative diseases. For instance, compounds based on the structure of "this compound" have been used in PET studies to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients. Such studies contribute to our understanding of the molecular alterations in Alzheimer's disease, potentially leading to the development of new therapeutic strategies (Kepe et al., 2006).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-2-27-19-8-6-18(7-9-19)23-20(25)15-10-12-24(13-11-15)21(26)16-4-3-5-17(22)14-16/h3-9,14-15H,2,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQKVHRKNMYJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.